1-Benzenesulfonyl-2,6-dimethyl-5-azaindole
Description
1-Benzenesulfonyl-2,6-dimethyl-5-azaindole is a chemical compound with the molecular formula C15H14N2O2S and a molecular weight of 286.35 . It has potential applications in medical, environmental, and industrial research. In medical research, the compound has been studied for its role in drug development, with clinical trials showing promising results in the treatment of cancer and other diseases.
Molecular Structure Analysis
The molecular structure of 1-Benzenesulfonyl-2,6-dimethyl-5-azaindole consists of a benzenesulfonyl group attached to a 2,6-dimethyl-5-azaindole core . The exact 3D structure and conformation would require more detailed analysis, possibly involving computational chemistry or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzenesulfonyl-2,6-dimethyl-5-azaindole include its molecular formula (C15H14N2O2S), molecular weight (286.35), and potential solubility in various solvents . More detailed properties such as melting point, boiling point, and density were not provided in the search results.properties
IUPAC Name |
1-(benzenesulfonyl)-2,6-dimethylpyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-8-15-13(10-16-11)9-12(2)17(15)20(18,19)14-6-4-3-5-7-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJOAIBTXAAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2S(=O)(=O)C3=CC=CC=C3)C)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenesulfonyl-2,6-dimethyl-5-azaindole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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